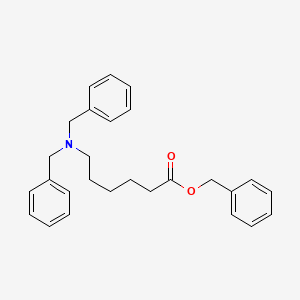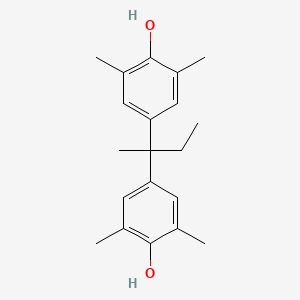
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride
Descripción general
Descripción
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride, also known as TBMS or TBPS, is an organic compound commonly used in the synthesis of organic compounds and in the field of medicinal chemistry. It is a powerful reagent used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. TBMS is a white crystalline solid with a melting point of 101°C and a boiling point of 270°C. It is soluble in most organic solvents and is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
Synthesis of Redox-Active Ligands
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is used in the synthesis of redox-active ligands. For instance, a six-coordinated indium(III) complex bearing two types of redox-active ligands was synthesized using this compound . This complex has potential applications in photochemical charge-transfer and nonlinear optics .
Condensation Reactions
This compound is used in acid-catalyzed condensation reactions. For example, it has been used in a condensation reaction with glyoxal in aqueous H2SO4, aqueous acetonitrile, and acetone . This reaction has potential applications in the synthesis of symmetric and asymmetric aromatic sulfones .
Synthesis of Aromatic Sulfones
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride can be used in the synthesis of aromatic sulfones. A new synthetic strategy has been suggested that can reduce the stages in the synthesis of in-demand organic compounds of symmetric and asymmetric aromatic sulfones via the Brønsted acid-catalyzed Friedel–Crafts reaction .
Synthesis of Aromatic Sulfanes
This compound can also be used in the synthesis of aromatic sulfanes. The condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride and formaldehyde resulted in 1,3,5-tris ( (4- (tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane .
Synthesis of Aromatic Disulfanes
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride can be used in the synthesis of aromatic disulfanes. It has been discovered for the first time that the Friedel–Crafts reaction takes place between sulfonamide and the aromatic compound .
Synthesis of Polypropylene Nucleator
This compound is used in the synthesis of 2, 2’- methylene-bis (4,6-di-tert-butyl-phenyl) phosphate sodium (NA-11), a nucleator of polypropylene . This nucleator is prepared with homemade 2,2-methylene-bis (4,6-di-tert-butyl-phenyl) phosphorus oxychloride as raw materials by means of hydrolysis and neutralization .
Mecanismo De Acción
Target of Action
The primary target of 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is amines . As an amine reactive reagent , it interacts with amines in biochemical reactions.
Mode of Action
The compound’s interaction with its targets involves the formation of sulfonamides . This reaction is facilitated by the presence of a sulfonyl chloride group in the compound, which is highly reactive towards amines .
Pharmacokinetics
Its physical properties such as its solid state , and its predicted melting point of 114.96° C and boiling point of 324.12° C suggest that it may have low bioavailability due to poor solubility.
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the reactivity of the compound towards amines might be affected by the pH of the environment. Furthermore, the compound’s stability might be influenced by temperature, as suggested by its storage recommendation at room temperature .
Propiedades
IUPAC Name |
4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWYWYSLHBTTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397620 | |
| Record name | 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |
CAS RN |
70823-04-0 | |
| Record name | 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1622343.png)


![5-(Chloromethyl)-3-(4-[5-(chloromethyl)-1,2,4-oxadiazol-3-YL]phenyl)-1,2,4-oxadiazole](/img/structure/B1622347.png)
![Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1622348.png)
![2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1622350.png)
![4-[4-(tert-butyl)phenyl]-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1622351.png)



![4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1622356.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1622357.png)

